molecular formula C15H13BrCl2N2O3 B4838336 1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea

1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea

Cat. No.: B4838336
M. Wt: 420.1 g/mol
InChI Key: SUNAVGDRPWSPPG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with 5-chloro-2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Agriculture: The compound could be studied for its herbicidal or pesticidal properties.

    Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agriculture, it could inhibit essential biological processes in pests or weeds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea
  • 1-(4-Bromo-2-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea

Uniqueness

1-(4-Bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea is unique due to the specific combination of halogen and methoxy substituents on the phenyl rings. This unique structure can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O3/c1-22-13-7-14(23-2)12(6-10(13)18)20-15(21)19-11-4-3-8(16)5-9(11)17/h3-7H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNAVGDRPWSPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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